N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound featuring a fused triazolo-pyrazine core with a pyridin-2-ylmethylamine substituent. Thus, comparisons herein focus on structurally related [1,2,4]triazolo[4,3-a]pyrazine derivatives to infer its properties.
Properties
Molecular Formula |
C11H10N6 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H10N6/c1-2-4-12-9(3-1)7-14-10-11-16-15-8-17(11)6-5-13-10/h1-6,8H,7H2,(H,13,14) |
InChI Key |
SDMZCOYTVLEPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=CN3C2=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine Cyclization with Pyrazine Derivatives
The scaffold is commonly synthesized via cyclization of hydrazine derivatives with substituted pyrazines. For example:
- Starting Material : 8-Chloro-triazolo[4,3-a]pyrazine (prepared from 2,3-dichloropyrazine and hydrazine hydrate).
- Reaction : Cyclization using triethyl orthoformate or trifluoroacetic anhydride under reflux.
- React 2,3-dichloropyrazine with hydrazine hydrate in ethanol at 85°C to form 3-hydrazinylpyrazine.
- Cyclize with triethyl orthoformate at 80°C to yield 8-chloro-triazolo[4,3-a]pyrazine.
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 85°C, 15h | 85% | 93.3% |
| 2 | Triethyl orthoformate, 80°C | 90% | 99.1% |
Introduction of the N-(Pyridin-2-ylmethyl)Amine Group
Nucleophilic Aromatic Substitution (SNAr)
The 8-chloro intermediate undergoes SNAr with pyridin-2-ylmethylamine.
- Dissolve 8-chloro-triazolo[4,3-a]pyrazine (1 eq) and pyridin-2-ylmethylamine (2 eq) in PEG-400.
- Heat at 120°C for 5–30 minutes.
- Purify via column chromatography (ethyl acetate/hexane).
Optimization Insights :
- Solvent : PEG-400 enhances reaction efficiency compared to DMF or toluene.
- Base : Omission of base reduces side reactions.
Performance Metrics :
| Solvent | Time (min) | Yield |
|---|---|---|
| PEG-400 | 5 | 92% |
| DMF | 60 | 70% |
Reductive Amination
Alternative routes employ reductive amination to attach the pyridinylmethyl group.
- React 8-amino-triazolo[4,3-a]pyrazine with pyridine-2-carbaldehyde in methanol.
- Reduce with NaBH3CN or H2/Pd-C.
Data :
| Reducing Agent | Yield | Purity (NMR) |
|---|---|---|
| NaBH3CN | 85% | >95% |
| H2/Pd-C | 78% | 93% |
Alternative Routes via Intermediate Functionalization
Coupling with Prefunctionalized Amines
Patent AU2014302595A1 describes coupling a hydrazide intermediate (HYDZ) with pyridin-2-ylmethylamine using EDC/HOBt:
- React HYDZ with pyridin-2-ylmethylamine in dichloromethane.
- Activate with EDC/HOBt at 0°C, then stir at room temperature.
Microwave-Assisted Synthesis
Recent methods use microwave irradiation to accelerate SNAr:
- Mix 8-chloro-triazolo[4,3-a]pyrazine, pyridin-2-ylmethylamine, and K2CO3 in DMSO.
- Irradiate at 150°C for 10 minutes.
Advantages :
Characterization and Quality Control
Analytical Methods
Impurity Profiling
Common impurities:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| SNAr in PEG-400 | 92 | 99 | 5 min | High |
| Reductive Amination | 85 | 95 | 2h | Moderate |
| Microwave-Assisted | 88 | 98 | 10 min | High |
| Coupling (EDC/HOBt) | 73 | 97 | 24h | Low |
Industrial Considerations
Chemical Reactions Analysis
Functionalization of the Pyridine Moiety
The N-(pyridin-2-ylmethyl) substituent is typically introduced via alkylation or nucleophilic substitution. Common approaches include:
-
Alkylation : Reaction of the amine group with pyridine-2-carbaldehyde or halides (e.g., pyridin-2-ylmethyl bromide) under basic conditions .
-
Reductive amination : Condensation of the amine with pyridin-2-carbaldehyde followed by reduction (e.g., NaBH₃CN) .
Table 2: Functionalization Approaches
| Substitution Type | Reagents | Yield | Reference |
|---|---|---|---|
| Alkylation | Pyridin-2-ylmethyl bromide, K₂CO₃ | 60–80% | |
| Reductive amination | Pyridin-2-carbaldehyde, NaBH₃CN | 65–75% |
Formation of the Triazolo-Pyrazine Core
A representative pathway involves:
-
Diamine formation : Reaction of 2,3-dichloropyrazine with hydrazine hydrate to form a diamine intermediate .
-
Cyclization : Treatment with triethoxy methane (or related cyclizing agents) to generate the triazolo-pyrazine ring .
Scheme 1 : Core synthesis via hydrazine condensation and cyclization
(Adapted from )
Reaction Optimization and Challenges
-
Regioselectivity : Symmetrical diketones are preferred to avoid isomerization during cyclization .
-
Yield limitations : Nitrite-mediated cyclizations often require strict temperature control to avoid side reactions .
-
Purification : Chromatographic methods (e.g., column chromatography) are typically employed due to the compound’s polarity .
Biological Activity Correlation
While biological data are not the focus, the synthesis steps enable functionalization critical for kinase inhibition. For example, the pyridine moiety enhances binding affinity to targets like c-Met kinase, as demonstrated in analogous compounds .
Scientific Research Applications
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound featuring a pyridine moiety integrated with a triazolo-pyrazine framework. Compounds of this class of heterocycles are known for diverse biological activities and potential therapeutic uses, making them a subject of interest in medicinal chemistry. The triazole and pyrazine rings contribute to the compound's pharmacological properties.
Potential Applications
this compound shows significant biological activity, especially as an inhibitor of various enzymes and receptors.
Synthesis
The synthesis of this compound typically involves several key steps that can be utilized to synthesize analogs or derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Unique Structural Features
this compound stands out due to its specific combination of a pyridine side chain with a triazolo-pyrazine core, which may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds. Interaction studies, such as enzyme inhibition assays, receptor binding assays, and structural biology techniques, are crucial for understanding how this compound interacts with biological targets. Such studies help elucidate the therapeutic potential and safety profile of the compound.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[4,3-a]pyrazine | Contains triazole and pyrazine rings | Anticancer properties; enzyme inhibition |
| 6-[1-(2-methoxyethyl)-6-morpholin-4-ylimidazo[4,5-c]pyridin-2-yl]-3-methyl-N-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | Triazolo-pyrazine core with additional functional groups | Potentially active against multiple targets |
| 8-(benzotriazole) derivatives | Fused triazole systems | Diverse biological activities including antimicrobial effects |
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of c-Met kinase, a protein involved in cancer cell signaling pathways . By inhibiting this kinase, the compound can disrupt cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Structural Analogues with Aryl and Alkylamine Substituents
Compounds sharing the [1,2,4]triazolo[4,3-a]pyrazin-8-amine core but differing in substituents are summarized below:
Key Observations :
- Substituent Effects on Physical Properties : The 4-nitrophenyl group in Compound 36 contributes to a higher decomposition temperature (236–238°C) compared to phenyl-substituted analogs, likely due to enhanced intermolecular interactions .
- Synthetic Efficiency : Yields for phenethylamine derivatives (e.g., 86–99%) suggest robust tele-substitution reactions under General Procedure E .
- Electronic Effects : Methoxy groups (Compound 47c) may improve solubility or metabolic stability, as evidenced by distinct ¹³C NMR shifts .
Analogs with Bioactive Moieties
Table 2: Pharmacologically Active Derivatives
Key Observations :
- Sulfonamide Moieties : The introduction of sulfonamide groups (e.g., in antimalarial compounds) enhances target binding via hydrogen bonding and electrostatic interactions, as reflected in low IC₅₀ values .
- Halogen Substitution : Fluorine and chlorine atoms improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in antimalarial applications .
Comparison with Imidazo-Pyrazine Derivatives
Imidazo[1,2-a]pyrazin-8-amine analogs (e.g., ) exhibit structural similarities but differ in ring fusion and substitution patterns:
Table 3: Imidazo-Pyrazine vs. Triazolo-Pyrazine Derivatives
Key Observations :
- Ring Fusion Differences : Imidazo-pyrazines (e.g., SC9) prioritize planar aromaticity for DNA intercalation, whereas triazolo-pyrazines may favor kinase inhibition due to hydrogen-bonding capacity .
- Substituent Flexibility : Pyridinylmethyl groups (as in the target compound) offer tunable basicity compared to benzyl or phenethyl analogs.
Biological Activity
N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is an organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure combines a pyridine side chain with a triazolo-pyrazine core, which enhances its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's structure is defined by the following key features:
- Pyridine Moiety : Enhances solubility and biological interactions.
- Triazolo-Pyrazine Core : Known for diverse biological activities including enzyme inhibition and receptor modulation.
Biological Activities
This compound exhibits various biological activities:
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, potentially impacting metabolic pathways.
- Antitumor Activity : Preliminary studies indicate effectiveness against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) with significant reductions in cell viability.
- Antimicrobial Properties : The compound shows potential against various microbial strains, suggesting a broad spectrum of activity.
Case Studies and Experimental Data
Several studies have documented the biological efficacy of this compound:
- Cell Viability Assays :
- Molecular Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,2,4-Triazolo[4,3-a]pyrazine | Contains triazole and pyrazine rings | Anticancer properties; enzyme inhibition |
| 6-[1-(2-methoxyethyl)-6-morpholin-4-ylimidazo[4,5-c]pyridin-2-yl]-3-methyl-N-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | Triazolo-pyrazine core with additional functional groups | Active against multiple targets |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may influence critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway through inhibition of kinases like BRAF and MEK .
Q & A
Q. What are established synthetic routes for preparing N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine?
The synthesis typically involves coupling a pyridin-2-ylmethyl amine with a pre-formed triazolopyrazine core. For example, describes a method where 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine reacts with 1H-pyrazol-4-amine in DMF under heating, followed by purification via trituration and recrystallization. Analogous methods can be adapted by substituting the amine component with pyridin-2-ylmethylamine. Key steps include solvent selection (e.g., DMF for solubility), temperature control (95°C for coupling), and purification via recrystallization (methanol or acetonitrile) .
Q. How is structural characterization performed for this compound?
Characterization relies on spectroscopic and crystallographic techniques:
- IR and NMR : highlights the use of IR to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹) and NMR to verify substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm).
- X-ray crystallography : and emphasize recrystallization from methanol to obtain single crystals for determining bond lengths, angles, and molecular packing .
Q. What solvents and conditions are optimal for recrystallization?
Methanol and acetonitrile are commonly used (). For example, achieved high-purity crystals via slow evaporation from methanol at 573 K. Solvent polarity and temperature gradients are critical for controlling crystal morphology and purity .
Advanced Research Questions
Q. How can synthetic yields be improved for N-(pyridin-2-ylmethyl) derivatives?
suggests using catalytic N-arylsulfilimines with 3-picoline or 3,5-lutidine as bases to enhance coupling efficiency between amines and halogenated triazolopyrazines. This approach reduces side reactions and improves yields from ~50% to >85% by stabilizing intermediates . Additionally, recommends sonication during aqueous workup to prevent aggregation and improve product recovery .
Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions?
Discrepancies between observed NMR shifts and DFT calculations may arise from solvent effects or proton exchange. demonstrates using deuterated DMSO for NMR to stabilize NH protons, while provides reference data (e.g., SMILES: Nc1nccn2cnnc12) for validating computational models . For ambiguous cases, 2D NMR (e.g., -HSQC) can clarify connectivity .
Q. How does the pyridin-2-ylmethyl substituent influence biological activity?
The substituent’s basicity and steric profile may enhance target binding. shows that analogous triazolopiperazines with lipophilic groups (e.g., trifluoromethyl) exhibit potent DPP-IV inhibition (IC₅₀ = 18 nM). Molecular docking studies () suggest the pyridinyl group participates in π-π interactions with enzyme active sites .
Q. What are common impurities during synthesis, and how are they mitigated?
- Byproducts : identifies unreacted brominated intermediates as major impurities, removable via trituration in ether.
- Solvent residues : recommends vacuum drying at 60°C for 24 hours to eliminate residual DMF or acetonitrile. Purity is confirmed via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Methodological Considerations
Q. How to optimize reaction scalability for gram-scale synthesis?
highlights using flow chemistry for exothermic steps (e.g., amine coupling) to improve heat dissipation. For batch processes, suggests staggered addition of reagents in DMF to control reaction kinetics. Yield scalability >90% is achievable with these protocols .
Q. What analytical techniques validate stability under physiological conditions?
- pH stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours, monitoring degradation via LC-MS ().
- Thermal stability : TGA/DSC analysis () reveals decomposition temperatures (>573 K), ensuring suitability for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
